molecular formula C14H12O3 B14347720 5,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one CAS No. 90370-13-1

5,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one

Cat. No.: B14347720
CAS No.: 90370-13-1
M. Wt: 228.24 g/mol
InChI Key: SQECVKHKIHDURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,8-Trimethyl-2H-furo2,3-hbenzopyran-2-one is a chemical compound known for its unique structure and properties It belongs to the class of furobenzopyrans, which are heterocyclic compounds containing fused furan and benzopyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,8-Trimethyl-2H-furo2,3-hbenzopyran-2-one typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, methyl cyanoacetate, and 1,3-cyclohexadione under microwave irradiation. This method is advantageous due to its short reaction times, high yields, and environmentally benign conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up, and the reactions can be conducted in aqueous solvents to minimize environmental impact. The process is designed to be efficient, with high selectivity and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5,6,8-Trimethyl-2H-furo2,3-hbenzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Substitution reactions can introduce new functional groups, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .

Scientific Research Applications

5,6,8-Trimethyl-2H-furo2,3-hbenzopyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,8-Trimethyl-2H-furo2,3-hbenzopyran-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of certain enzymes or activation of specific receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,8-Trimethyl-2H-furo2,3-hbenzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl groups enhance its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

90370-13-1

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

5,6,8-trimethylfuro[2,3-h]chromen-2-one

InChI

InChI=1S/C14H12O3/c1-7-6-11-13(16-7)9(3)8(2)10-4-5-12(15)17-14(10)11/h4-6H,1-3H3

InChI Key

SQECVKHKIHDURX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C(=C(C3=C2OC(=O)C=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.